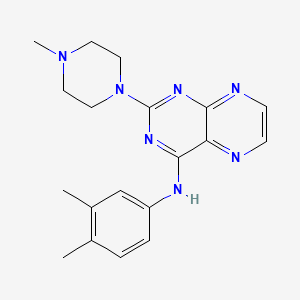

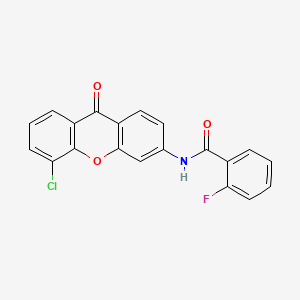

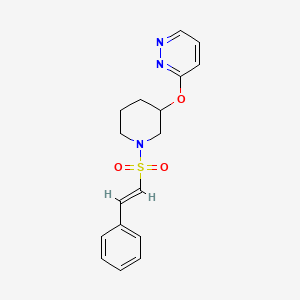

N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pteridine derivatives, including compounds similar to N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine, typically involves multi-step reactions. One approach for synthesizing related pteridin-4-amine derivatives involves heterocyclization of precursors such as 3-amino-6-bromopyrazine-2-carboxamide followed by various functionalization reactions (Duan et al., 2012). Additionally, methods utilizing cyclization of diaminomaleonitrile to synthesize pteridin-2-one derivatives highlight the versatility in accessing the pteridine core (Tsuzuki & Tada, 1986).

Molecular Structure Analysis

The crystal structure of related pteridines demonstrates significant interactions that dictate the molecular conformation, such as hydrogen bonding and π-stacking interactions. For instance, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a compound with a related heterocyclic core, exhibits inversion dimers formed via N—H⋯N hydrogen bonds, indicative of the potential for strong intermolecular interactions within similar compounds (Repich et al., 2017).

Chemical Reactions and Properties

Pteridines, including N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine, undergo various chemical reactions, highlighting their reactivity and functionalization potential. The synthesis and modification of pteridine derivatives often involve nucleophilic substitution, cyclization, and condensation reactions, offering a broad range of chemical diversity and applications. For example, the modification of pteridine derivatives to introduce different substituents allows for the exploration of novel chemical properties and biological activities (Albert, 1979).

Applications De Recherche Scientifique

Synthesis and Derivatives

Synthesis of Pteridin-2-one Derivatives : Research by Tsuzuki and Tada (1986) explores the synthesis of various pteridin-2-one derivatives, including 1,3-dimethyl-4-iminopteridin-2-one and 1,3-dimethylpteridine-2,4-dione, from diaminomaleonitrile (DAMN) (Tsuzuki & Tada, 1986). This demonstrates the foundational work in the chemical synthesis of pteridine derivatives, which is relevant to the chemical .

Pteridine Derivatives Related to Folic Acid : A study by Tada, Asawa, and Igarashi (1997) details the synthesis of pteridine derivatives related to folic acid and methanopterin, suggesting applications in biochemical and pharmaceutical research (Tada, Asawa, & Igarashi, 1997).

Reactions of Methylpteridines : Albert and Mizuno (1973) investigated the self-condensation and reactions of various methylpteridines, which is significant for understanding the chemical behavior of pteridine derivatives (Albert & Mizuno, 1973).

Applications in Other Fields

Anticonvulsant Evaluation : Ghodke et al. (2017) reported on the synthesis and anticonvulsant evaluation of novel N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides, which showcases the potential medicinal applications of structurally similar compounds (Ghodke et al., 2017).

Corrosion Inhibition in Iron : Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, which might indicate potential industrial applications of related compounds (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Fluorescent Probes for Metal Ions and Amino Acids : Research by Guo et al. (2014) on the development of fluorescent probes based on polythiophene-based conjugated polymers demonstrates the potential of pteridine derivatives in analytical chemistry and sensor technology (Guo, Yang, Yang, Zhu, Pei, & Zhang, 2014).

Antimalarial Effects : Worth et al. (1978) synthesized various pteridine derivatives for antimalarial evaluation, highlighting the potential pharmaceutical applications of these compounds (Worth, Johnson, Elslager, & Werbel, 1978).

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7/c1-13-4-5-15(12-14(13)2)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSWYKGKSOVHRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)

![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)